3-(Trifluoromethyl)phenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)phenylboronic acid involves strategic incorporation of the trifluoromethyl group into the phenylboronic acid framework. This process often requires precise control of reaction conditions to ensure the selective introduction of the trifluoromethyl group at the desired position on the aromatic ring. Techniques such as lithiation-boronation protocols have been employed for the synthesis of trifluoromethyl-substituted boronic acids, showcasing the adaptability of synthesis strategies to incorporate the trifluoromethyl group efficiently (Clapham et al., 2009).
Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)phenylboronic acids has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. These studies reveal the impact of the trifluoromethyl group on the acidity and crystal structure of the boronic acids. The introduction of the trifluoromethyl group influences the acidity and molecular conformation, with studies indicating that the CF3 group increases the acidity for meta and para isomers compared to the phenylboronic acid, whereas the ortho isomer shows reduced acidity due to steric hindrance (Gozdalik et al., 2019).
Scientific Research Applications
Catalysis in Chemical Synthesis :
- Wang et al. (2018) reported that 2,4-Bis(trifluoromethyl)phenylboronic acid effectively catalyzes dehydrative amidation between carboxylic acids and amines, crucial for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
- Nemouchi et al. (2012) found phenylboronic acid to be a non-toxic catalyst for synthesizing tetrahydrobenzo[b]pyrans, with benefits such as operational simplicity and environmental friendliness (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Antibacterial Applications :
- Adamczyk-Woźniak et al. (2021) studied the antibacterial properties of (trifluoromethoxy)phenylboronic acids against Escherichia coli and Bacillus cereus, showcasing their potential in antimicrobial applications (Adamczyk-Woźniak et al., 2021).
Material Science :
- Ishihara et al. (2001) synthesized 3,5-Bis(perfluorodecyl)phenylboronic acid, demonstrating its application as a "green" catalyst in direct amide condensation reactions, highlighting its environmental sustainability (Ishihara, Kondo, & Yamamoto, 2001).
- Lan and Guo (2019) reviewed the use of phenylboronic acid-decorated polymeric nanomaterials in drug delivery systems and biosensors, emphasizing the versatile applications of these materials in biotechnology (Lan & Guo, 2019).
Organic Synthesis :
- Zhang and Bie (2016) described the synthesis and characterization of copper(III) trifluoromethyl complexes, which react with various aryl and heteroaryl boronic acids to yield trifluoromethylated arenes (Zhang & Bie, 2016).
- Tanış et al. (2020) explored the synthesis and properties of formylphenylboronic acids, important in the Suzuki-Miyaura reaction for synthesizing serine protease inhibitors (Tanış, Kurt, Yalçın, & Ercan, 2020).
Future Directions
properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O2/c9-7(10,11)5-2-1-3-6(4-5)8(12)13/h1-4,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAORAPRPVIATR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370277 | |
Record name | 3-(Trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)phenylboronic acid | |
CAS RN |
1423-26-3 | |
Record name | 3-Trifluoromethylphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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